SB-222200
Overview
Description
SB-222200 is a selective, orally active antagonist of the NK-3 receptor (NK-3R). It effectively crosses the blood-brain barrier (BBB) and has been developed for research related to central nervous system (CNS) disorders . Its chemical structure is C26H24N2O, and its molecular weight is 380.48 g/mol .
Mechanism of Action
Target of Action
SB 222200, also known as 4-Quinolinecarboxamide, 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]- or 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, is a potent, selective, orally active, and blood-brain barrier penetrant NK-3 receptor antagonist . The NK-3 receptor is a member of the G-protein-coupled receptor superfamily and acts as a receptor for tachykinins .
Mode of Action
SB 222200 inhibits the binding of neurokinin B (NKB) to the NK-3 receptor with a Ki value of 4.4 nM . It antagonizes NKB-induced Ca2+ mobilization in cells expressing the NK-3 receptor with an IC50 of 18.4 nM . Furthermore, SB 222200 directly binds to the NLRP3 protein, inhibiting NLRP3 inflammasome assembly by blocking the NEK7-NLRP3 interaction and NLRP3 oligomerization .
Biochemical Pathways
Upon activation, the NK-3 receptor activates phospholipase C, leading to the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . This pathway is inhibited by SB 222200, which results in the inhibition of NKB-induced Ca2+ mobilization .
Pharmacokinetics
SB 222200 exhibits moderate oral bioavailability (46%) and maximum plasma concentrations (Cmax) of about 400 ng/mL following oral administration . It has a terminal elimination half-life of 1.9 hours due to high plasma clearance .
Result of Action
This suggests that SB 222200 effectively crosses the blood-brain barrier and exerts its effects primarily in the central nervous system .
Action Environment
The action of SB 222200 is influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier suggests that it is stable and effective in the complex environment of the central nervous system . .
Biochemical Analysis
Biochemical Properties
SB 222200 interacts with the human NK3 receptor, showing a high degree of selectivity over the NK1 and NK2 receptors . It is a competitive antagonist, meaning it competes with natural ligands for binding to the receptor .
Cellular Effects
The compound exerts its effects on various types of cells by interacting with the NK3 receptor. This interaction can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, SB 222200 binds to the NK3 receptor, inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 222200 can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of SB 222200 vary with different dosages. At high doses, the compound can have toxic or adverse effects .
Metabolic Pathways
SB 222200 is involved in metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, SB 222200 is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of SB 222200 can affect its activity or function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes:: The synthetic routes for SB-222200 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its quinolinecarboxamide structure.
Reaction Conditions:: Unfortunately, detailed reaction conditions are not readily accessible. Researchers likely employ a series of synthetic steps involving appropriate reagents and catalysts.
Industrial Production:: Information on industrial-scale production methods for this compound remains limited. It is primarily used in research settings.
Chemical Reactions Analysis
SB-222200’s chemical behavior involves interactions with the NK-3 receptor. Here are some key points:
Binding Affinity:
Scientific Research Applications
SB-222200’s applications span various scientific domains:
Neurobiology and CNS Disorders:
Comparison with Similar Compounds
While detailed comparisons are scarce, SB-222200’s uniqueness lies in its selectivity for NK-3 receptors. Similar compounds include other neurokinin receptor antagonists, but this compound’s specific profile sets it apart.
Properties
IUPAC Name |
3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYRKWJSMQECI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938540 | |
Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174635-69-9 | |
Record name | 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174635-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 222200 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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